1-(Fluoromethyl)cyclobutan-1-amine

Description

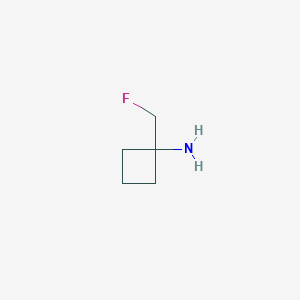

1-(Fluoromethyl)cyclobutan-1-amine (CAS 1268883-38-0) is a cyclobutane-derived amine featuring a fluoromethyl substituent at the 1-position. This compound is primarily utilized as a pharmaceutical intermediate, with suppliers such as Ambeed, AiFChem, and BLD Pharmatech offering its hydrochloride salt for research and development purposes . Its structural uniqueness—combining a strained cyclobutane ring with a fluorine atom—confers distinct physicochemical and reactivity profiles, making it valuable in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

1-(fluoromethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C5H10FN/c6-4-5(7)2-1-3-5/h1-4,7H2 |

InChI Key |

MIDTUVOKEMQNOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CF)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Fluoromethyl)cyclobutan-1-amine typically involves the introduction of a fluoromethyl group to a cyclobutanamine precursor. One common method includes the reaction of cyclobutanone with a fluoromethylating agent, followed by reductive amination to introduce the amine group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-(Fluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Fluoromethyl)cyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

Substituent Variations

- 1-(Difluoromethyl)cyclobutan-1-amine (C₅H₉F₂N): Differs by replacing the fluoromethyl (-CH₂F) group with a difluoromethyl (-CHF₂) group. This substitution increases molecular weight (121.13 g/mol vs.

- Reported in , this compound (C₁₁H₁₂FN) exhibits a higher molecular weight (177.22 g/mol) and distinct reactivity in CuH-catalyzed hydroamination reactions .

Ring Size Variations

- 1-(Difluoromethyl)cyclopropan-1-amine (C₄H₇F₂N): Replaces the cyclobutane ring with a smaller cyclopropane, increasing ring strain and reactivity. This compound (CAS 1314398-34-9) is used in medicinal chemistry for its enhanced electrophilicity .

- rac-(1R,2S)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride : Introduces stereochemistry at the 2-position, enabling enantioselective applications. Its hydrochloride salt (C₅H₁₀F₂N·HCl) highlights the role of chirality in biological activity .

Physicochemical Properties

Notes:

- Fluorinated cyclobutanes generally exhibit higher polarity and boiling points compared to non-fluorinated analogues due to fluorine’s electronegativity.

- The difluoromethyl group in 1-(difluoromethyl)cyclobutan-1-amine increases lipophilicity (logP ≈ 1.2) compared to the fluoromethyl analogue (logP ≈ 0.8), as inferred from structural data .

Biological Activity

1-(Fluoromethyl)cyclobutan-1-amine is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluoromethyl group, suggests interesting interactions with biological targets, which can be exploited in drug development and therapeutic applications.

This compound can be represented by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H10FN |

| Molecular Weight | 105.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (example) |

The presence of the fluorine atom significantly influences the compound's electronic properties, potentially enhancing its binding affinity to biological targets.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability due to the electronegativity of fluorine, which can enhance lipophilicity and metabolic stability. This compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to therapeutic effects in various disease models.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, in vitro assays using gliosarcoma cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results from disk diffusion assays indicate that the compound exhibits moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Further studies are needed to elucidate its mechanism of action against microbial targets.

Case Study 1: Antitumor Efficacy

A study conducted on rat models implanted with gliosarcoma cells showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The tumor-to-brain uptake ratio was measured at various time points post-administration, revealing sustained retention of the compound within tumor tissues, which supports its potential as a targeted therapy for brain tumors .

Case Study 2: Pharmacokinetics and Biodistribution

Biodistribution studies using radiolabeled analogs of this compound demonstrated high uptake in tumor tissues relative to normal brain tissue. The compound was rapidly distributed throughout the body, with peak concentrations observed in the pancreas and liver . These findings highlight its potential utility in imaging and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.